molecular formula C4H7FN4 B2952591 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine CAS No. 1443289-85-7

1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine

Cat. No.: B2952591
CAS No.: 1443289-85-7
M. Wt: 130.126
InChI Key: RBFXLNVWCBLVRA-UHFFFAOYSA-N
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Description

1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities

Properties

IUPAC Name

1-(2-fluoroethyl)triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FN4/c5-1-2-9-3-4(6)7-8-9/h3H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFXLNVWCBLVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it a preferred method for synthesizing triazoles .

Industrial Production Methods: Industrial production of this compound often involves optimizing the click chemistry process to ensure high yield and purity. This includes controlling reaction temperature, solvent choice, and catalyst concentration. Green chemistry approaches, such as using microwave irradiation or ultrasound, are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine is a chemical compound with a unique triazole structure that includes a fluorinated ethyl group. The triazole ring, a five-membered heterocyclic compound, contains three nitrogen and two carbon atoms. This compound is of interest in medicinal chemistry for potential applications in drug development and biological research.

Synthesis
1-(2-fluoroethyl)triazol-4-amine can be synthesized through different methods:

  • 1,3-Dipolar Cycloaddition The triazole ring forms through a copper-catalyzed 1,3-dipolar cycloaddition reaction (click chemistry), using an alkyne and a suitable azide precursor.
  • Hydrazine Hydrate Reaction Starting from 2-fluorobenzoyl chloride, hydrazine hydrate reacts to construct the triazole-substituted framework.

Potential Applications
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit a range of biological activities, with this compound showing potential as an antimicrobial and anticancer agent.

Interaction Studies
Interaction studies involving this compound focus on its binding affinity to biological targets like enzymes and receptors. These studies are essential to understand its mechanism of action and optimize its pharmacological properties, using techniques such as molecular docking and surface plasmon resonance to assess these interactions.

Structural Comparison
The unique feature of this compound is its fluorinated ethyl side chain, which may enhance its lipophilicity and bioavailability compared to other triazoles. This property could potentially improve its interaction with biological targets and increase its efficacy as a therapeutic agent.

Compound NameStructural FeaturesBiological Activity
1-(2-Fluoroethyl)-1H-[1,2,3]triazol-4-ylamineContains fluorinated ethyl groupPotential antimicrobial and anticancer
1-(2-Methoxyethyl)-1H-[1,2,3]triazol-4-ylamineContains methoxyethyl instead of fluoroethylAntimicrobial activity
5-(4-Chlorophenyl)-1H-[1,2,3]triazoleChlorophenyl substituentAntibacterial properties
4-Amino-5-substituted 1H-[1,2,3]triazolesVarious substituents at position 5Diverse biological activities

Mechanism of Action

The mechanism by which 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine exerts its effects involves interactions with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways, leading to various biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Biological Activity

1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine is a compound that belongs to the triazole family, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including bacterial infections and cancer. This article provides an in-depth analysis of the biological activity of this specific compound, focusing on its antibacterial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C4H6F2N4C_4H_6F_2N_4. The presence of a fluorine atom enhances its biological activity by influencing the compound's lipophilicity and metabolic stability.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. In particular, this compound has been shown to possess potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compound0.25Methicillin-resistant S. aureus (MRSA)
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol0.5E. coli
5-(4-Trichloromethyl)-1H-1,2,4-triazole5P. aeruginosa

The Minimum Inhibitory Concentration (MIC) values suggest that this compound is particularly effective against MRSA strains, outperforming many conventional antibiotics like chloramphenicol .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of several triazole derivatives on colorectal cancer cell lines (HT-29), it was found that compounds with a triazole moiety exhibited significant inhibition of cell growth. The presence of the -NH group in the triazole ring was crucial for binding interactions with target enzymes involved in cancer progression .

Table 2: Anticancer Activity Against Different Cell Lines

CompoundIC50 (µM)Cell Line
This compound10HT-29 (Colorectal Cancer)
4-Methylthio-5-(phenyl)-1H-1,2,4-triazole15HeLa (Cervical Cancer)
5-(3-Bromophenyl)-2-fluoro-N-(6-(4-isopropyl)-4H-triazol-3-yl)benzamide20MCF7 (Breast Cancer)

The IC50 values indicate that this compound has a strong potential as an anticancer agent with effectiveness comparable to other known chemotherapeutics.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazole ring significantly influence biological activity. For instance:

  • Fluorine Substitution : The introduction of fluorine increases lipophilicity and enhances binding affinity to biological targets.
  • Amino Group Positioning : The positioning of amino groups can affect the compound's ability to form hydrogen bonds with target enzymes or receptors.

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